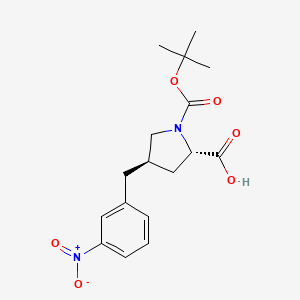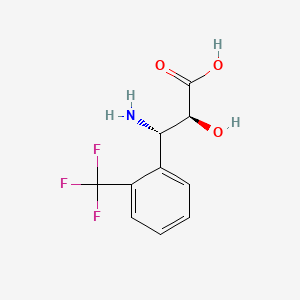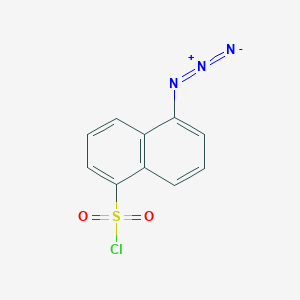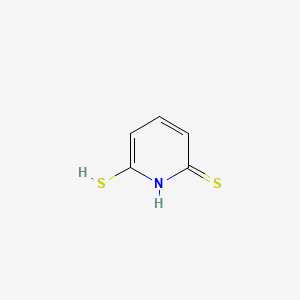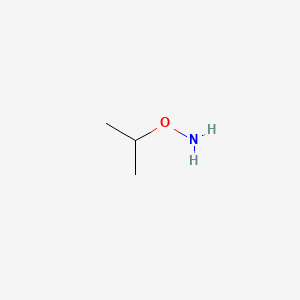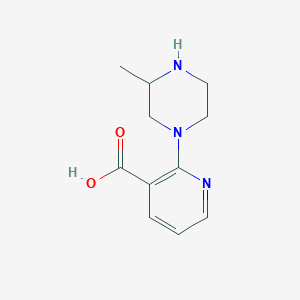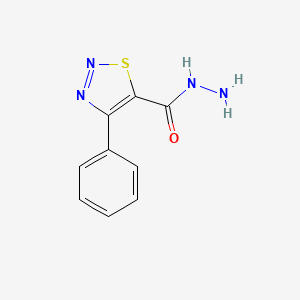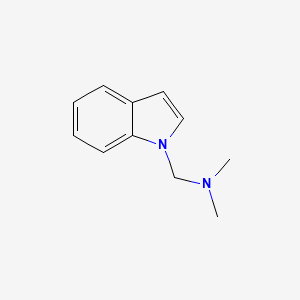
N-(二甲氨基甲基)-吲哚
描述
- N-(Dimethylaminomethyl)-indole is a chemical compound with the following structure: .
- It contains an indole ring (a bicyclic aromatic system) with a dimethylaminomethyl group attached to one of its carbon atoms.
Synthesis Analysis
- The synthesis of N-(Dimethylaminomethyl)-indole involves the reaction of an indole derivative with a dimethylamine source.
- Specific synthetic methods and conditions can vary, but typical approaches include reductive amination or direct alkylation of indole with dimethylamine.
Molecular Structure Analysis
- The molecular formula is C11H14N2 .
- The indole ring provides aromaticity, while the dimethylaminomethyl group introduces basicity and solubility properties.
Chemical Reactions Analysis
- N-(Dimethylaminomethyl)-indole can undergo various reactions typical of indole derivatives, including electrophilic substitution, oxidation, and reduction.
Physical And Chemical Properties Analysis
- Melting Point : Varies depending on the specific compound.
- Solubility : Soluble in polar solvents due to the dimethylaminomethyl group.
- Stability : Stable under normal conditions.
科学研究应用
-
Application in Polymer Science
- Summary of the Application : N,N-dimethylacrylamide (DMAM) and acrylic acid (AA) are used to synthesize a series of amphiphilic hydrogels .
- Methods of Application : The synthesis of DMAM/AA hydrogel uses N,N’-methylenebisacrylamide as a cross-linking agent and AIBN as initiator . The influence of pH, time, temperature, and salinity of water on the swelling behavior of the hydrogels is investigated .
- Results or Outcomes : The swelling results revealed that the hydrogel swelling reduced as a content of AA . Also, it was demonstrated that increasing the pH caused a drastic increment of the equilibrium swelling ratio and the maximum extent (5150%) was reached at pH 14 for sample AHD3 containing 25% AA .
-
Application in Organic Chemistry
- Summary of the Application : N,N-dimethylenamino ketones have high synthetic applications in the preparation of acyclic and carbocyclic compounds as well as a broad range of heterocyclic and fused heterocyclic derivatives .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
-
Application in Polymer Research
- Summary of the Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) have been shown to have a peculiar nature .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : Such processes cannot be adequately described using the comonomer reactivity ratios .
-
Application in Organic & Biomolecular Chemistry
- Summary of the Application : N-[(Dialkylamino)methyl]acrylamide and methacrylamide analogues are valuable monomeric precursors to smart polymers, with dual functionalities of temperature and pH-responsiveness .
- Methods of Application : The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers is provided by the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
-
Application in Polymer Research
- Summary of the Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature .
- Methods of Application : The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
- Results or Outcomes : Such processes cannot be adequately described using the comonomer reactivity ratios .
-
Application in Organic & Biomolecular Chemistry
- Summary of the Application : N-[(Dialkylamino)methyl]acrylamide and methacrylamide analogues are valuable monomeric precursors to smart polymers, with dual functionalities of temperature and pH-responsiveness .
- Methods of Application : The traditional thermal Mannich reaction is unsuitable for preparing polymerizable N-methylene amino substituted acrylamides and methacrylamides . A facile multi-gram high yield synthesis of these monomeric precursors to stimuli-responsive polymers is provided by the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts .
- Results or Outcomes : The outcomes of these synthetic applications are the production of a broad range of acyclic, carbocyclic, heterocyclic, and fused heterocyclic derivatives .
安全和危害
未来方向
- Investigate potential applications in drug development, catalysis, or materials science.
- Explore modifications to enhance specific properties (e.g., bioactivity, stability, or solubility).
Remember that this analysis is based on available information, and further research may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details. 🌟
属性
IUPAC Name |
1-indol-1-yl-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)13/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMPWIJIKJBRDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402136 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dimethylaminomethyl)-indole | |
CAS RN |
5379-79-3 | |
| Record name | N-(Dimethylaminomethyl)-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

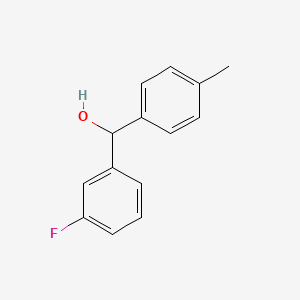
![4-[(4-Methyl-benzylamino)-methyl]-3-nitro-benzoic acid methyl ester](/img/structure/B1608953.png)
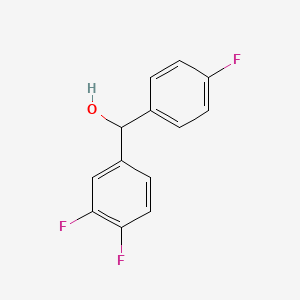
![4-(2,5-Diaza-bicyclo[2.2.1]hept-2-ylmethyl)-benzonitrile](/img/structure/B1608957.png)
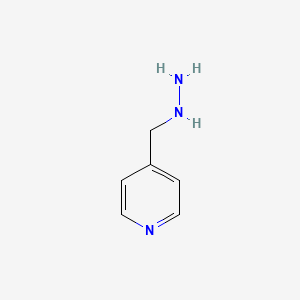
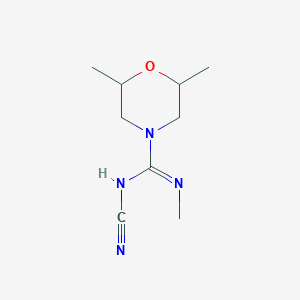
![2-Chloro-N-[5-(methylsulfanyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B1608960.png)
